2-(Furan-2-ylmethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[(FURAN-2-YL)METHYL]-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(FURAN-2-YL)METHYL]-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with chromone derivatives under acidic conditions to yield the desired compound. The reaction conditions often involve refluxing in solvents like ethanol or methanol, with catalysts such as p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[(FURAN-2-YL)METHYL]-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, particularly at the chromeno and pyrrole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydro derivatives of the chromeno and pyrrole rings.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
2-[(FURAN-2-YL)METHYL]-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic applications.
Mechanism of Action
The mechanism of action of 2-[(FURAN-2-YL)METHYL]-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds like 2-furoic acid and furfuryl alcohol share the furan ring structure.
Chromeno Derivatives: Compounds such as chromone and flavonoids contain the chromeno moiety.
Pyrrole Derivatives: Indole and pyrrole-2-carboxylic acid are examples of compounds with the pyrrole ring.
Uniqueness
2-[(FURAN-2-YL)METHYL]-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H15NO4 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-(furan-2-ylmethyl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H15NO4/c24-20-16-10-4-5-11-17(16)27-21-18(20)19(14-7-2-1-3-8-14)23(22(21)25)13-15-9-6-12-26-15/h1-12,19H,13H2 |
InChI Key |
YSYHAQPXKYNVKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
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